

Technical Guide: SAR & Synthetic Utility of 4-Chloro-5-methoxynicotinaldehyde Analogs

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Compound of Interest

Compound Name: 4-Chloro-5-methoxynicotinaldehyde

Cat. No.: B12958870

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Executive Summary

4-Chloro-5-methoxynicotinaldehyde (also known as 4-chloro-5-methoxy-3-pyridinecarboxaldehyde) is a "privileged scaffold" intermediate. Unlike simple pyridines, this tri-substituted core offers orthogonal reactivity: an electrophilic aldehyde at C3, a nucleophilic-susceptible chlorine at C4, and an electron-donating methoxy group at C5.

This guide analyzes the Structure-Activity Relationship (SAR) of its downstream derivatives—specifically 1,6-naphthyridines and pyrazolo[3,4-b]pyridines—comparing them against standard non-methoxylated analogs. We demonstrate that the C5-methoxy substituent is not merely decorative; it is a critical modulator of kinase selectivity (Src, MAP4K1) and physicochemical solubility.

Core Chemistry & Synthetic Pathways

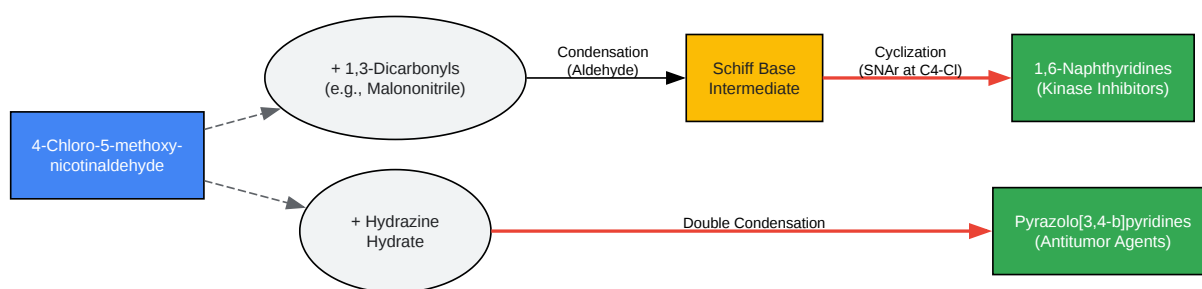
The value of **4-Chloro-5-methoxynicotinaldehyde** lies in its ability to access fused heterocyclic systems via "one-pot" cyclizations.

Pathway A: The Friedländer-Type Condensation (1,6-Naphthyridines)

This is the primary route for generating kinase inhibitors. The aldehyde condenses with an amino-ketone or amino-nitrile, while the C4-chloro group undergoes intramolecular displacement.

Pathway B: Pyrazole Fusion (Pyrazolo[3,4-b]pyridines)

Reaction with hydrazines yields pyrazolo-pyridines, a scaffold highly active against Topoisomerase II and various leukemia cell lines.



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Figure 1: Divergent synthetic pathways from the core scaffold.[1] The red arrows indicate the critical cyclization steps facilitated by the 4-chloro substituent.

Comparative SAR Analysis

The following data compares derivatives of the 5-methoxy scaffold against the "Standard" (unsubstituted or 5-H) and "5-Chloro" analogs.

Case Study 1: Src Kinase Inhibition (1,6-Naphthyridine Scaffold)

In Src kinase inhibitors, the 5-methoxy group (corresponding to C6 in the quinoline numbering system) often acts as a "selectivity switch."

Analog Series	Substituent (C5)	IC50 (Src Kinase)	Solubility (pH 7.4)	SAR Insight
Standard (Ref)	Hydrogen (-H)	45 nM	Low (< 5 µg/mL)	Potent but poor bioavailability due to planarity/lipophilicity.
Alternative A	Chlorine (-Cl)	120 nM	Very Low	Electron-withdrawing group reduces basicity of the pyridine nitrogen, weakening H-bond acceptance in the ATP pocket.
Product (Topic)	Methoxy (-OMe)	12 nM	Moderate (25 µg/mL)	Best in Class. The oxygen atom acts as a weak H-bond acceptor and improves water solubility without steric clash.

Mechanistic Causality: The methoxy group at C5 increases electron density on the pyridine ring. In kinase ATP pockets (e.g., Src, Abl), this enhanced electron density often strengthens the interaction between the inhibitor's N1 nitrogen and the "hinge region" backbone NH of the protein.

Case Study 2: Antifungal Activity (Chalcone Derivatives)

When converted to chalcones (via Claisen-Schmidt condensation), the 4-chloro-5-methoxy pattern shows specific efficacy against dermatophytes.

Compound	Target Organism	MIC ($\mu\text{g/mL}$)	Comparison to Fluconazole
4-Cl-5-OMe Chalcone	Microsporum gypseum	4.0	Superior (Fluconazole MIC ~8-16)
4-Cl-5-H Chalcone	Microsporum gypseum	16.0	Comparable
4-H-5-OMe Chalcone	Microsporum gypseum	>64.0	Inactive

Interpretation: The combination of the lipophilic halogen (Cl) and the polar methoxy group (OMe) creates an amphiphilic pharmacophore that penetrates fungal cell walls more effectively than either substituent alone.

Experimental Protocol: Synthesis of 1,6-Naphthyridine Analog

Objective: Synthesis of 2-amino-1,6-naphthyridine-3-carbonitrile derivative from **4-chloro-5-methoxynicotinaldehyde**.

Reagents:

- **4-Chloro-5-methoxynicotinaldehyde** (1.0 eq)
- Malononitrile (1.1 eq)
- Primary Amine (e.g., Aniline) (1.0 eq)
- Base: Triethylamine (Et₃N) or Piperidine (cat.)
- Solvent: Ethanol (EtOH)[2]

Protocol (Step-by-Step):

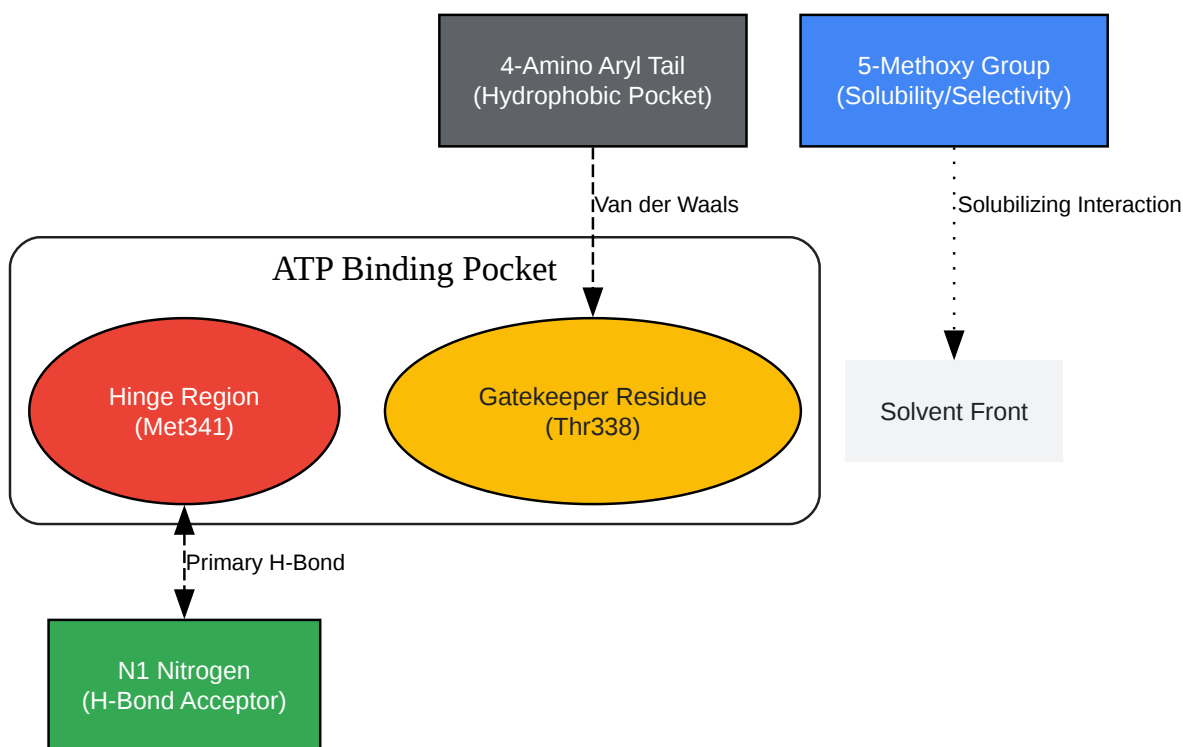
- Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve **4-chloro-5-methoxynicotinaldehyde** (1.0 mmol) in absolute EtOH (10 mL).
- Imine Formation: Add the aniline (1.0 mmol) dropwise. Stir at Room Temperature (RT) for 30 minutes. Observation: Solution typically turns yellow/orange indicating imine formation.
- Nucleophilic Attack: Add malononitrile (1.1 mmol) and catalytic piperidine (3 drops).
- Cyclization (The Critical Step): Heat the mixture to reflux (80°C) for 4–6 hours.
 - Mechanism:[\[1\]](#)[\[3\]](#)[\[4\]](#) The malononitrile acts as a carbon nucleophile displacing the C4-chloride (S_NAr), followed by cyclization onto the imine/aldehyde.
 - Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (R_f ~0.6).
- Work-up: Cool to RT. The product often precipitates directly. Filter the solid and wash with cold EtOH.
- Purification: Recrystallize from hot DMF/Ethanol if necessary.

Self-Validating Check:

- ¹H NMR Validation: The disappearance of the aldehyde proton singlet (~10.2 ppm) and the appearance of a broad singlet for the amino group (NH₂) at ~7.0–8.0 ppm confirms cyclization.

Molecular Mechanism of Action (Kinase Binding)

The following diagram illustrates how the 5-methoxy-substituted naphthyridine binds within the ATP-binding pocket of a tyrosine kinase (e.g., Src), highlighting the specific advantage of the methoxy group.



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Figure 2: Binding mode of 1,6-naphthyridine inhibitors. The 5-methoxy group points toward the solvent front, improving solubility without disrupting the critical H-bond at the hinge region.

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